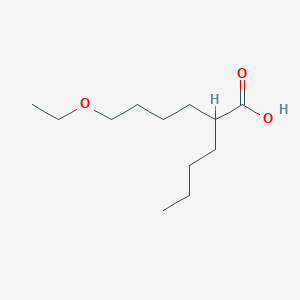
2-Butyl-6-ethoxyhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-6-ethoxyhexanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a hexanoic acid backbone with butyl and ethoxy substituents at the 2 and 6 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-ethoxyhexanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of hexanoic acid derivatives. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the hexanoic acid, followed by the addition of butyl and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reactions, and advanced purification techniques, including distillation and crystallization, are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-6-ethoxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted hexanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butyl-6-ethoxyhexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Butyl-6-ethoxyhexanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The butyl and ethoxy substituents may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butylhexanoic acid: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
6-Ethoxyhexanoic acid: Lacks the butyl group, affecting its lipophilicity and biological interactions.
Hexanoic acid: The parent compound without any substituents, used as a reference for comparing the effects of butyl and ethoxy groups.
Uniqueness
2-Butyl-6-ethoxyhexanoic acid is unique due to the presence of both butyl and ethoxy groups, which confer distinct chemical and physical properties. These substituents enhance the compound’s versatility in various applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
538374-02-6 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
2-butyl-6-ethoxyhexanoic acid |
InChI |
InChI=1S/C12H24O3/c1-3-5-8-11(12(13)14)9-6-7-10-15-4-2/h11H,3-10H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
KAURUHMQOSESCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCCOCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



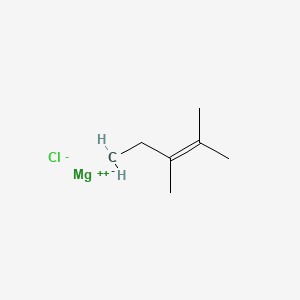
![{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane](/img/structure/B14215127.png)
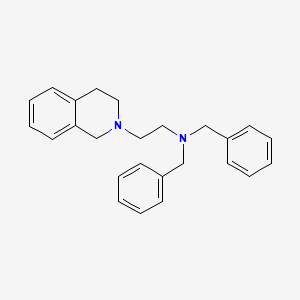
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)
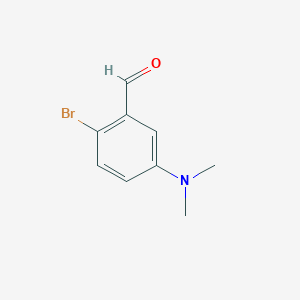
![3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14215161.png)
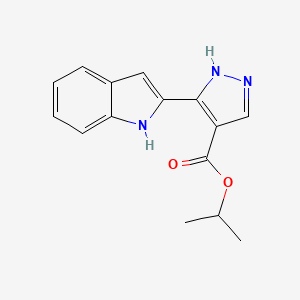

![2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14215181.png)
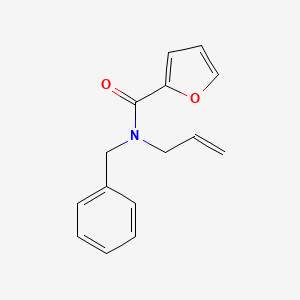

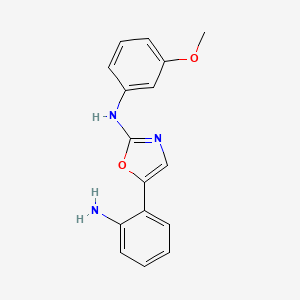
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile](/img/structure/B14215205.png)
